(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20457220
InChI: InChI=1S/C8H6ClF3O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1
SMILES:
Molecular Formula: C8H6ClF3O
Molecular Weight: 210.58 g/mol

(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol

CAS No.:

Cat. No.: VC20457220

Molecular Formula: C8H6ClF3O

Molecular Weight: 210.58 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol -

Specification

Molecular Formula C8H6ClF3O
Molecular Weight 210.58 g/mol
IUPAC Name (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethanol
Standard InChI InChI=1S/C8H6ClF3O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1
Standard InChI Key JIWIJMGKUORXIN-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)[C@@H](C(F)F)O)F
Canonical SMILES C1=CC(=C(C=C1Cl)C(C(F)F)O)F

Introduction

(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by its unique structural features, including a chloro and a fluorine substituent on the phenyl ring, along with a difluoro group on the ethanol moiety. The presence of these halogen atoms significantly influences the compound's chemical properties and biological activity. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 194.59 g/mol. The stereochemistry of this compound is denoted by the (1S) configuration, indicating specific spatial arrangements that can affect its reactivity and interaction with biological systems.

Applications and Potential Uses

While specific applications of (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol are not well-documented, compounds with similar structural features are often explored in medicinal chemistry for their potential pharmacological properties. These properties can include antimicrobial, anti-inflammatory, or anticancer activities due to their ability to interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Compounds sharing structural similarities with (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol include:

Compound NameMolecular FormulaKey Features
1-(3-chloro-5-fluorophenyl)-2,2-difluoroethan-1-olC8H6ClF3OContains three fluorine atoms; used in pharmaceuticals
2-Chloro-2,2-difluoroethanolC2H3ClF2OSimpler structure; used as a solvent
1-(3-bromo-4-fluorophenyl)-2,2-difluoroethanolNot specifiedContains bromine; potential for different reactivity

Research Findings and Future Directions

Research on (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is limited, and detailed studies on its biological activity and pharmacodynamics are needed. The unique combination of chloro and fluoro substituents along with its stereochemistry may confer distinct reactivity patterns and biological activities compared to other similar compounds.

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